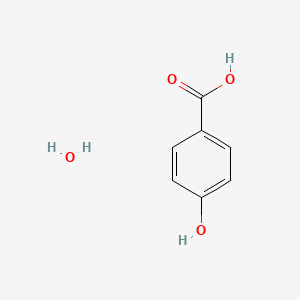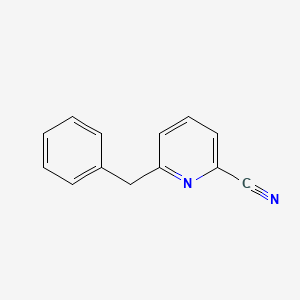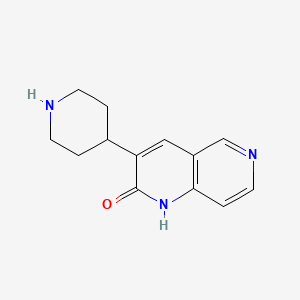
2-Cyanoacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoacetimidamide is an organic compound with the molecular formula C3H5N3 It is a derivative of acetamidine, where a cyano group is attached to the carbon adjacent to the amidine group
Vorbereitungsmethoden
2-Cyanoacetimidamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with ammonia or amines under specific conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Cyanoacetamide is treated with ammonia in the presence of a catalyst, such as sodium or potassium hydroxide, to yield this compound.
Reaction with Amines: Cyanoacetamide can also react with primary or secondary amines to form substituted 2-Cyanoacetimidamides. This reaction is often carried out in an organic solvent like ethanol or methanol, under reflux conditions.
Industrial production methods for this compound generally involve large-scale reactions using similar principles but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
2-Cyanoacetimidamide undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The cyano group in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Condensation Reactions: this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form various nitrogen-containing heterocycles, which are important in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, catalysts such as palladium or platinum, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions are often heterocyclic compounds, which have significant applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Cyanoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyanoacetimidamide involves its ability to act as a nucleophile due to the presence of the cyano and amidine groups. These functional groups can interact with various molecular targets, leading to the formation of stable complexes or the inhibition of specific enzymes. The pathways involved in these interactions often include nucleophilic addition or substitution reactions, which are crucial in the synthesis of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
2-Cyanoacetimidamide can be compared with other similar compounds, such as cyanoacetamide and cyanoacetic acid. While all these compounds contain the cyano group, their reactivity and applications differ significantly:
Cyanoacetamide: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is less reactive than this compound due to the absence of the amidine group.
Cyanoacetic Acid: This compound is used in the synthesis of various esters and amides. It is more acidic than this compound and is often used in reactions requiring a strong nucleophile.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C3H5N3 |
|---|---|
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
2-cyanoethanimidamide |
InChI |
InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H2,(H3,5,6) |
InChI-Schlüssel |
NUPLLTDVHPEUQM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-6-(6-fluoropyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B8587735.png)







![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethoxy]-1H-indole-2,3-dione](/img/structure/B8587812.png)
![1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine](/img/structure/B8587821.png)
